molecular formula C11H12N2O B045160 S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE CAS No. 124731-65-3

S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE

Cat. No.: B045160
CAS No.: 124731-65-3
M. Wt: 188.23 g/mol
InChI Key: CXIIODREQCUPRE-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-3-yl)oxy]benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 4-[(Pyrrolidin-3-yl)oxy]benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrrolidin-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-[(Pyrrolidin-3-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate the epigenetic landscape and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyrrolidin-3-yl)oxy]benzonitrile is unique due to the presence of the oxygen atom linking the pyrrolidine ring to the benzonitrile moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

S-4-(3-Pyrrolidinyloxy)-benzonitrile is a compound that has drawn attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a pyrrolidine ring and a nitrile group attached to a benzene ring. The structural formula can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound exhibits unique properties that contribute to its biological activity, particularly in modulating various cellular pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound showed promising IC50 values, indicating effective inhibition of cell proliferation. For instance:

Cell LineIC50 Value (μM)
A5495.29 ± 0.58
HeLa3.72 ± 0.91
MCF-79.23 ± 0.56

These results suggest that this compound could be a viable candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate caspases (caspase-3, -8, and -9), which are critical in the apoptotic pathway.
  • Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Enzyme Inhibition

In addition to its anticancer activity, this compound has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and various metabolic disorders such as type 2 diabetes. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Study on Diabetic Models : In animal models with induced diabetes, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups.
  • Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types demonstrated tolerable safety profiles and encouraging preliminary efficacy results.

Properties

IUPAC Name

4-pyrrolidin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIIODREQCUPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559583
Record name 4-[(Pyrrolidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124731-65-3
Record name 4-[(Pyrrolidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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